molecular formula C10H10N2O B12888446 2-(Oxolan-2-yl)pyridine-4-carbonitrile CAS No. 104293-33-6

2-(Oxolan-2-yl)pyridine-4-carbonitrile

Cat. No.: B12888446
CAS No.: 104293-33-6
M. Wt: 174.20 g/mol
InChI Key: XWDCBNJARMKZDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Oxolan-2-yl)pyridine-4-carbonitrile typically involves the reaction of 2-pyridinecarbonitrile with oxirane under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the pyridine ring . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques and equipment are employed to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

2-(Oxolan-2-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Oxolan-2-yl)pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)pyridine-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrile group in the compound can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to cellular processes and pathways, which are the subject of ongoing research .

Properties

IUPAC Name

2-(oxolan-2-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDCBNJARMKZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554474
Record name 2-(Oxolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104293-33-6
Record name 2-(Oxolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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